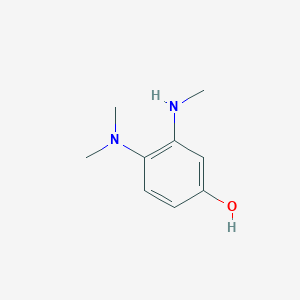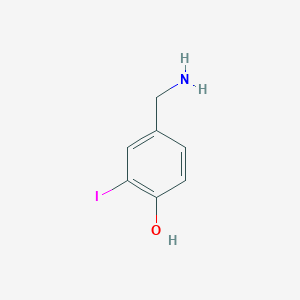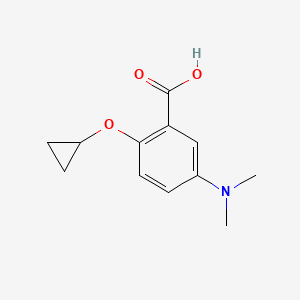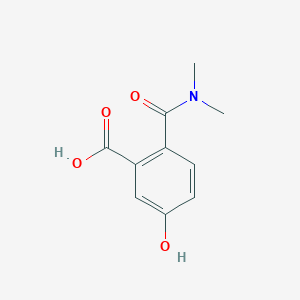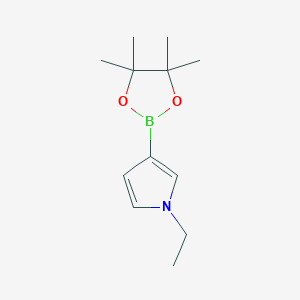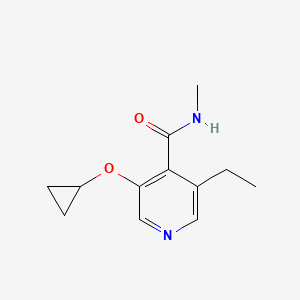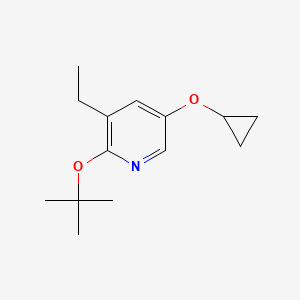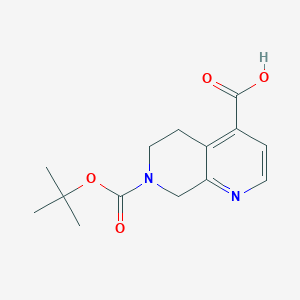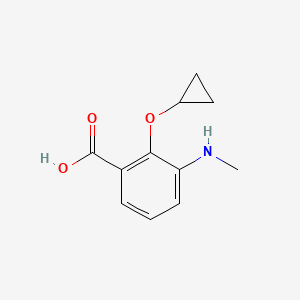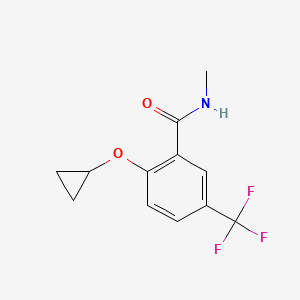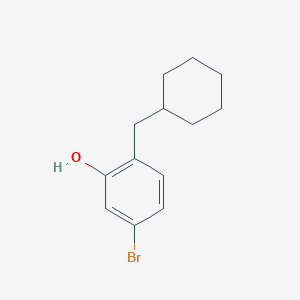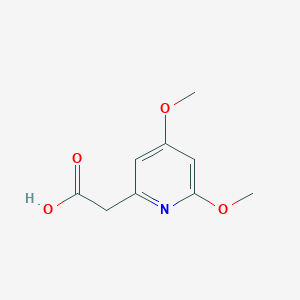
1-Chloro-3-cyclopropoxy-5-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropoxy-5-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-3,5-dihydroxybenzene with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate . The reaction conditions often involve heating the mixture to facilitate the substitution reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Chloro-3-cyclopropoxy-5-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-cyclopropoxy-5-isopropoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropoxy-5-isopropoxybenzene involves its interaction with specific molecular targets. The chlorine atom and the alkoxy groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to changes in their activity .
Comparison with Similar Compounds
1-Chloro-3-cyclopropoxy-5-isopropoxybenzene can be compared with other similar compounds such as:
1-Chloro-3-cyclopropoxybenzene: Lacks the isopropoxy group, leading to different chemical properties and reactivity.
1-Chloro-3-isopropoxybenzene: Lacks the cyclopropoxy group, which affects its overall stability and reactivity.
1-Chloro-2-cyclopropoxy-3-isopropoxybenzene: Has a different substitution pattern on the benzene ring, resulting in distinct chemical behavior
These comparisons highlight the unique structural features of this compound and its specific applications in scientific research.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-11-5-9(13)6-12(7-11)15-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
RYWSYTCGKAFSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


